1-(2-Propoxyethyl)piperazine
Overview
Description
1-(2-Propoxyethyl)piperazine is a chemical compound belonging to the piperazine family. It has the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of 1-(2-Propoxyethyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the physiological state of the organism, primarily causing paralysis.
Pharmacokinetics
It is known that piperazine compounds, in general, are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties can impact the bioavailability of this compound, influencing its efficacy and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites. This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
1-(2-Propoxyethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting acetylcholinesterase, this compound can modulate cholinergic signaling pathways, leading to altered neurotransmission . Additionally, this compound has been found to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system . The interaction with GABA receptors can result in the modulation of neuronal excitability and synaptic transmission.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating the intrinsic mitochondrial signaling pathway . This activation leads to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, resulting in DNA fragmentation and nuclear condensation . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound acts as a reversible inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic signaling . Additionally, this compound can bind to GABA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability . These binding interactions result in the modulation of neurotransmitter levels and synaptic activity, ultimately influencing neuronal function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions and cell types used. In some studies, prolonged exposure to this compound has resulted in sustained inhibition of acetylcholinesterase activity and altered neurotransmitter levels . These findings suggest that the compound’s effects can persist over time, potentially leading to cumulative changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, it can cause neurotoxic symptoms such as tremors, convulsions, and central nervous system depression . The threshold for these toxic effects varies among different animal species, with some species exhibiting greater sensitivity to the compound. For example, in dogs and cats, single oral doses of this compound greater than or equal to 110 mg/kg can cause slight adverse reactions, while doses greater than or equal to 800 mg/kg can result in severe neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions introduce or unmask hydrophilic groups in the compound, facilitating its further metabolism and excretion. In phase II metabolism, this compound undergoes conjugation reactions with glucuronic acid, glutathione, and other endogenous molecules, resulting in the formation of more water-soluble metabolites . These metabolites are then excreted from the body through urine and bile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and receptors, influencing its localization and accumulation. For example, this compound has been shown to bind to acetylcholinesterase and GABA receptors, leading to its accumulation in cholinergic and GABAergic neurons . Additionally, this compound can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through the presence of targeting signals in its structure . For instance, it can be localized to the synaptic cleft in neurons, where it interacts with acetylcholinesterase and GABA receptors . Additionally, post-translational modifications such as phosphorylation and glycosylation can affect the compound’s localization and activity within cells . These modifications can influence its binding interactions with biomolecules and its overall function in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Propoxyethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-chloroethanol in the presence of a base . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . These reactions typically require controlled conditions, such as specific temperatures and solvents, to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The process may include steps like vacuum reduced pressure rectification to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
1-(2-Propoxyethyl)piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other compounds for its stimulant effects.
Uniqueness: 1-(2-Propoxyethyl)piperazine stands out due to its unique propoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, especially in the synthesis of specialized piperazine derivatives .
Properties
IUPAC Name |
1-(2-propoxyethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-8-12-9-7-11-5-3-10-4-6-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQIEHTCZYMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375179 | |
Record name | 1-(2-propoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741667-07-2 | |
Record name | 1-(2-propoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 741667-07-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.